molecular formula C18H12IN3OS B2522238 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide CAS No. 670248-11-0

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide

Katalognummer: B2522238
CAS-Nummer: 670248-11-0
Molekulargewicht: 445.28
InChI-Schlüssel: JXDRHVNGZCUQEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide is a chemical compound offered for research purposes. It features an imidazo[2,1-b]thiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological properties and significance in drug discovery . Compounds based on the imidazo[2,1-b]thiazole core have been widely investigated for generating novel molecules that interact with various biological targets, demonstrating a range of pharmacological activities in preclinical research . Related analogs have been studied as potential microtubule-targeting agents, exhibiting antiproliferative effects and disrupting tubulin polymerization . This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Eigenschaften

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12IN3OS/c19-15-7-2-1-6-14(15)17(23)20-13-5-3-4-12(10-13)16-11-22-8-9-24-18(22)21-16/h1-11H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDRHVNGZCUQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Target Enzyme

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide primarily targets the SIRT1 enzyme , which plays a crucial role in cellular processes such as apoptosis and inflammation.

Mode of Action

This compound acts as a SIRT1 activator , influencing various biochemical pathways through the deacetylation of proteins involved in cell survival and proliferation. Research indicates that activation of SIRT1 can lead to significant molecular effects, including antitumor activity against various cancer cell lines.

Anticancer Activity

Research has demonstrated that this compound exhibits potent antiproliferative effects against several cancer cell lines:

Cancer Type Cell Lines Tested Activity Observed
Ovarian CancerOVCAR-3Significant inhibition
Colon CancerHCT-15Significant inhibition
Renal CancerCAKI-1, UO-31Significant inhibition
LeukemiaCCRF-CEM, SRSignificant inhibition

Cellular Effects

The compound has shown broad-spectrum antiproliferative activity against various cell lines. The mechanism likely involves binding interactions with biomolecules or enzyme inhibition, similar to other imidazo[2,1-b]thiazole derivatives.

Molecular Mechanism

This compound may exert its effects through:

  • Enzyme Inhibition/Activation : Interacting with SIRT1 and potentially other enzymes.
  • Gene Expression Modulation : Influencing the expression of genes associated with cancer progression and survival.

Pharmacokinetics

Thiazole derivatives have been noted for their diverse biological properties. The pharmacokinetic profile of this compound is expected to reflect the characteristics typical of thiazole compounds, including absorption, distribution, metabolism, and excretion parameters that are conducive to therapeutic use.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical settings:

  • Antitumor Activity in Leukemia Models : The compound demonstrated significant inhibitory effects on leukemia cell lines (SR and HL-60), suggesting its potential as a therapeutic agent in hematological malignancies.
  • Prostate Cancer Studies : In vitro studies indicated that treatment with this compound led to reduced viability in DU-145 prostate cancer cells.
  • Broader Anticancer Applications : Additional studies are ongoing to evaluate its effectiveness against other cancer types and to elucidate the detailed mechanisms behind its anticancer properties.

Wirkmechanismus

The mechanism of action of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or signaling pathways that are crucial for cancer cell survival and proliferation. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of kinases or other regulatory proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Sirtuin-Targeting Derivatives

SRT1720 (N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide)
  • Structure: Replaces the 2-iodobenzamide with a quinoxaline-2-carboxamide and adds a piperazine-methyl group.
  • Activity : Potent SIRT1 agonist, enhancing deacetylase activity and promoting metabolic benefits in preclinical models .
  • Key Difference : The piperazine moiety in SRT1720 improves solubility and cellular permeability compared to the iodine-substituted target compound, but the latter’s halogen may offer stronger target binding .
T9999 (N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide)
  • Structure : Substitutes iodine with a methoxy group at the benzamide’s ortho position.
  • Activity : Retains sirtuin modulation but with reduced potency compared to the iodinated analog, highlighting the iodine’s role in enhancing bioactivity .

Table 1: Sirtuin-Targeting Analogs

Compound Substituent (R) Molecular Formula Key Activity Source
Target Compound 2-Iodo C19H13IN4OS Sirtuin modulation
SRT1720 Quinoxaline-2-carboxamide + piperazine C25H23N7OS SIRT1 agonism
T9999 2-Methoxy C20H16N4O2S Sirtuin modulation

Antiviral and Cytotoxic Derivatives

Coumarin-Imidazo[2,1-b]thiazole Hybrids (e.g., Compound 2b)
  • Structure : Integrates a coumarin ring instead of benzamide.
  • Activity : Inhibits parvovirus B19 replication in erythroid progenitor cells (EPCs), with IC50 values <10 μM. Activity is sensitive to structural changes (e.g., Z/E isomerism) .
  • Comparison : Unlike the target compound, these derivatives lack sirtuin activity but demonstrate antiviral specificity, emphasizing the role of the coumarin moiety .
Thiadiazole Derivatives (e.g., 2-Bromo-N-{3-[2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazol-6-yl]phenyl}acrylamide)
  • Structure : Replaces imidazo-thiazole with imidazo-thiadiazole and adds acrylamide groups.
  • Activity: Cytotoxic against cancer cell lines via apoptosis induction, with EC50 values in the nanomolar range .

Table 2: Antiviral and Cytotoxic Analogs

Compound Core Structure Key Substituent Activity Source
Target Compound Imidazo-thiazole 2-Iodobenzamide Sirtuin modulation
Coumarin Hybrid 2b Imidazo-thiazole Coumarin Antiviral (B19V)
Thiadiazole Derivative 126 Imidazo-thiadiazole 2-Thienyl + acrylamide Cytotoxic

Structural and Pharmacokinetic Considerations

  • Iodine vs.
  • Piperazine Addition : SRT1720’s piperazine group enhances water solubility, addressing a limitation of the iodinated analog .
  • Isomerism : Coumarin derivatives show Z/E isomer-dependent activity, whereas the target compound’s rigid benzamide linkage minimizes stereochemical variability .

Biologische Aktivität

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and antiviral properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazo[2,1-b]thiazole moiety fused with a phenyl ring and an iodobenzamide group. Its IUPAC name is N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-iodobenzamide. The molecular formula is C18H12IN3OSC_{18}H_{12}IN_3OS, and it has a molecular weight of 423.28 g/mol.

This compound primarily acts as a SIRT1 activator . SIRT1 (Sirtuin 1) is known for its role in deacetylating proteins that regulate various cellular processes such as apoptosis, cell survival, and inflammation. By activating SIRT1, this compound may influence several biochemical pathways critical for cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. Significant findings include:

  • Cell Lines Tested :
    • Ovarian cancer (OVCAR-3)
    • Colon cancer (HCT-15)
    • Renal cancer (CAKI-1 and UO-31)
    • Leukemia (CCRF-CEM and SR)

The compound demonstrated potent activity against these cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Antiviral Activity

In addition to its anticancer properties, the compound has shown antiviral activity against Parvovirus B19. Studies revealed that certain derivatives of imidazo[2,1-b]thiazole exhibited inhibitory effects on viral replication and cell viability in relevant cellular systems . The mechanism appears sensitive to structural variations within the compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Variations in substituents on the imidazo[2,1-b]thiazole moiety have been linked to differences in potency against various biological targets. For instance:

CompoundStructureInhibition Constant KiK_i (µM)
9aeR = 4-OCH₃57.7
9bbR = 4-CH₃76.4
9caR = 4-Cl79.9
9ccR = H57.8

These results indicate that the presence of specific functional groups can enhance or diminish the compound's inhibitory effects on target enzymes .

Study on Carbonic Anhydrase Inhibition

A notable study evaluated the inhibition of carbonic anhydrase (CA) isoforms by derivatives related to imidazo[2,1-b]thiazole compounds. The results showed selective inhibition of hCA II over other isoforms (hCA I, IX, XII), with inhibition constants ranging from 57.7 µM to 98.2 µM for the most potent compounds . This selectivity suggests potential applications in targeting specific pathways involved in tumor growth.

Evaluation of Antiviral Properties

Another study focused on the antiviral efficacy of synthesized derivatives against Parvovirus B19. The results indicated that certain structural modifications could significantly enhance antiviral activity while maintaining low cytotoxicity in host cells . This highlights the importance of SAR in developing effective antiviral agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.